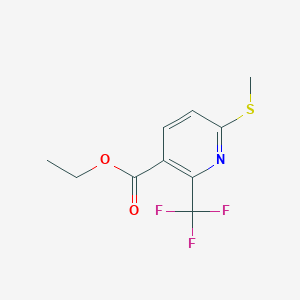
Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a trifluoromethyl group, a methylthio group, and an ethyl ester group attached to a nicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.
Substitution Reaction: The 6-chloronicotinic acid undergoes a substitution reaction with sodium methylthiolate to introduce the methylthio group.
Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Esterification: Finally, the product is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding reduced products.
Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced nicotinate derivatives.
Substitution: Substituted nicotinates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 6-(trifluoromethyl)nicotinate
- Ethyl 6-(methylthio)nicotinate
- Ethyl 2-(trifluoromethyl)nicotinate
Comparison: Ethyl 6-(methylthio)-2-(trifluoromethyl)nicotinate is unique due to the presence of both trifluoromethyl and methylthio groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The trifluoromethyl group enhances stability and lipophilicity, while the methylthio group provides additional sites for chemical modification and metabolic transformation.
Eigenschaften
CAS-Nummer |
261635-84-1 |
|---|---|
Molekularformel |
C10H10F3NO2S |
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
ethyl 6-methylsulfanyl-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO2S/c1-3-16-9(15)6-4-5-7(17-2)14-8(6)10(11,12)13/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
VXJXIQSTJJDVEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C=C1)SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


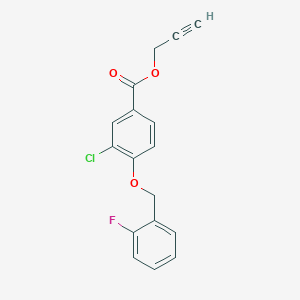

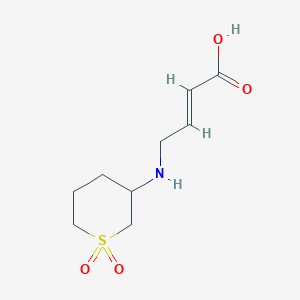

![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)


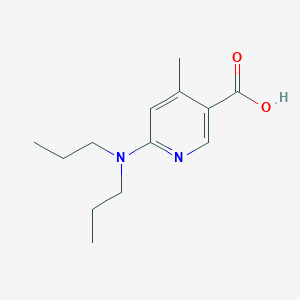
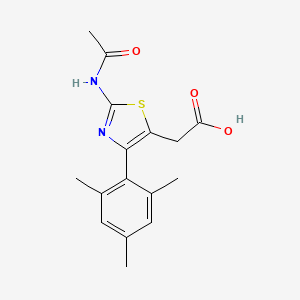

![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)
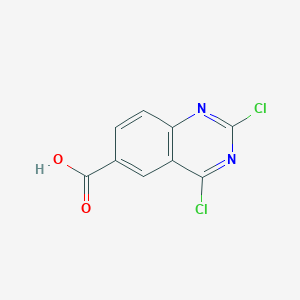
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)

